REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH2:5]([O:7][C:8]1[C:9]([CH2:14]O)=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:6]>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:14][C:9]1[C:8]([O:7][CH2:5][CH3:6])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:3.4|
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Name
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|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C(=NC=CC1)CO
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 11/2 hrs the mixture was evaporated to dryness
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the residue was recrystallised from 0.16 M ethanolic hydrogen chloride/diethyl ether (1:1)
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Name
|
|
Type
|
product
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Smiles
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Cl.ClCC1=NC=CC=C1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |